Primycin

Description

Historical Context of Primycin (B1142422) Discovery and Initial Isolation

The history of this compound dates back over 60 years. researchgate.net It was first reported in 1954 by Vályi-Nagy et al., who isolated it from cultures of Saccharomonospora azurea. google.comresearchgate.net This initial isolation marked the beginning of scholarly inquiry into the compound's properties and potential.

Overview of this compound's Academic Significance in Microbial Secondary Metabolite Research

This compound holds academic significance as an example of a complex macrolide produced by actinobacteria, a group known for generating a diverse array of bioactive secondary metabolites. researchgate.netfrontiersin.org The study of such compounds contributes to the broader understanding of microbial biosynthesis pathways, the ecological roles of secondary metabolites, and the potential for discovering novel chemical structures with various biological activities. frontiersin.orgnih.gov Research into this compound, including the examination of its producing organism Saccharomonospora azurea, provides insights into the genetic and biochemical mechanisms underlying the production of these complex molecules. researchgate.net The investigation of microbial secondary metabolites like this compound is crucial for enhancing the understanding and exploitation of microbial resources for various applications. frontiersin.org

Scope and Research Objectives within this compound Scholarly Inquiry

Scholarly inquiry into this compound has encompassed various objectives. Early research focused on its discovery, isolation, and initial characterization, including its antimicrobial efficacy against certain bacteria. google.com Subsequent studies have aimed to elucidate its complex chemical structure, which is known to be multicomponent, consisting of more than 20 components with nine major ones. google.com Research objectives have also included investigating the producing organism, Saccharomonospora azurea, to understand the factors influencing this compound production. researchgate.net This involves examining the genetic factors controlling the yield and quality of this compound and exploring differentially expressed genes potentially involved in its biosynthetic pathway. researchgate.net The scope of this compound research within academic settings is therefore centered on its chemical identity, biological origins, and the mechanisms governing its production as a microbial secondary metabolite. Research objectives in this area aim to provide clarity and direction for further investigation, define the boundaries of the study, and offer benchmarks for evaluating research outcomes. mwediting.comscribbr.cominsight7.iotheneuron.airesearchgate.net

Key Research Areas and Findings Related to this compound

| Research Area | Key Findings | Source |

| Discovery and Isolation | First reported in 1954, isolated from Saccharomonospora azurea. google.comresearchgate.net | google.comresearchgate.net |

| Chemical Structure Elucidation | Classified as a macrolide antibiotic. google.com Multicomponent, with more than 20 components and 9 major ones. google.com Sulfate (B86663) of a monoalkylated guanidine (B92328). rsc.org Contains C-methyl groups, ethylenic linkages, and hydroxyl groups. rsc.org Presence of a (-)-D-arabinose unit demonstrated. rsc.org | google.comrsc.org |

| Producing Organism Investigation | Produced by Saccharomonospora azurea. researchgate.net Strain-dependent production ability observed. researchgate.net Genetic factors influencing yield and quality are being explored. researchgate.net | researchgate.net |

| Biological Activity (Initial) | Pronounced antimicrobial efficacy against Gram-positive bacteria. google.com Effective against certain "resistant" strains. google.com | google.com |

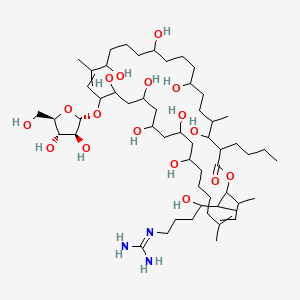

This compound is a complex molecule. The sulfate form, this compound sulfate, has a molecular formula of C₁₁₀H₂₀₈N₆O₃₈S and a molecular weight of approximately 2254.9 g/mol . nih.gov The base compound, this compound, has a molecular formula of C₅₅H₁₀₃N₃O₁₇ and a molecular weight of approximately 1078.4 g/mol . nih.gov

Properties

Molecular Formula |

C55H103N3O17 |

|---|---|

Molecular Weight |

1078.4 g/mol |

IUPAC Name |

2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine |

InChI |

InChI=1S/C55H103N3O17/c1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57/h25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58)/t33?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49?,50-,51+,52?,54+/m1/s1 |

InChI Key |

NYWSLZMTZNODJM-YZTBHFOCSA-N |

SMILES |

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |

Isomeric SMILES |

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)O[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)C)O)O)O)C)O |

Canonical SMILES |

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |

Synonyms |

primycin |

Origin of Product |

United States |

Biosynthesis and Genetic Basis of Primycin Production

Primycin-Producing Organisms: Microbial Sources and Identification Methodologies

This compound (B1142422) is primarily produced by bacterial species belonging to the genus Saccharomonospora. nih.govoup.comwipo.int Historically, it was isolated from cultures of Streptomyces primycini, which was later reclassified as Micromonospora galeriensis and subsequently as Saccharomonospora galeriensis. oup.com In recent times, Saccharomonospora azurea is the only species known to produce this compound. nih.govresearchgate.netnih.gov Specifically, the strain Saccharomonospora azurea SZMC 14600 is exclusively used for the industrial-scale production of this compound. scispace.com

Identification of this compound-producing strains and monitoring of this compound biosynthesis during fermentation have traditionally relied on labor-intensive methods such as the agar (B569324) diffusion technique. oup.com More recently, analytical methods like high-performance thin-layer chromatography (HPTLC) coupled with specific detection reactions, such as the modified Sakaguchi reaction which is selective for the guanidinium (B1211019) group, have been developed for faster and simpler monitoring of this compound levels. oup.com In silico genome mining methods have also been employed to identify potential this compound biosynthetic gene clusters in other species, even if these clusters are silent under standard laboratory conditions. researchgate.netnih.gov

Elucidation of the this compound Biosynthetic Pathway

This compound biosynthesis follows a modular type I polyketide synthase pathway, similar to the synthesis of other macrolide antibiotics. nih.govresearchgate.net This process involves the sequential condensation of specific precursor molecules catalyzed by a multienzyme complex. nih.gov

Identification of Key Enzymatic Steps in this compound Biosynthesis

The biosynthesis of this compound is initiated by a starter unit derived from L-arginine. nih.gov This three-step pathway involves the enzymes amine oxidase, amidohydrolase, and acyl-CoA ligase, which catalyze the formation of the 4-guanidinobutanoyl-CoA starter unit. nih.govresearchgate.netresearchgate.net

The core of this compound assembly is carried out by the type I PKS, which is composed of multiple modules, each containing catalytic domains such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). nih.govresearchgate.net Additional domains like ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) can be present to modify the growing polyketide chain. nih.govresearchgate.net The activated 4-guanidinobutanoyl group is transferred to the loading ACP domain by S-malonyltransferase. nih.govresearchgate.netresearchgate.net The polyketide chain is then synthesized following the canonical type I PKS mechanism, with the incorporation of extender units. nih.gov Unusual alkylmalonyl-CoA extender units, such as n-butyl-, n-pentyl-, or n-hexylmalonyl-CoA, are incorporated into the R2 side chain of the this compound molecule. researchgate.netresearchgate.net Acyl-CoA carboxylase is responsible for the assembly of these unusual alkylmalonyl-CoA units. researchgate.netresearchgate.net

In the later stages of biosynthesis, a glycosyltransferase catalyzes the transfer of an arabinosyl moiety onto hydroxyl groups of this compound isoforms. nih.govresearchgate.net An agmatinase enzyme, part of the ureohydrolase superfamily, is responsible for catalyzing the conversion between the guanidino and amino forms of this compound through a nucleophilic attack on the amidino carbon. nih.govresearchgate.net This amidinohydrolase activity has been identified within the this compound gene cluster. beilstein-journals.orgd-nb.info

Characterization of this compound Biosynthesis Gene Clusters

The genes responsible for this compound biosynthesis are organized into a contiguous gene cluster in the genome of Saccharomonospora azurea. researchgate.net This this compound biosynthetic gene cluster (PBGC) includes the core type I PKS genes flanked by accessory genes involved in precursor biosynthesis, product assembly, post-synthetic modifications, transport, self-resistance, and regulation. researchgate.net

Detailed genomic analysis of the S. azurea SZMC 14600 PBGC has revealed approximately 28 clustered genes, including the core type I PKS sequences. researchgate.netnih.gov The type I PKS is composed of one loading module and 18 extender modules, divided into 6 subunits. researchgate.net Analysis of the AT domains within these modules has indicated substrate specificity, with malonyl-CoA being incorporated at modules 4-10 and 12-16, and methylmalonyl-CoA at modules 1-3, 11, and 17. researchgate.net Genes encoding enzymes for the L-arginine precursor pathway (amine oxidase, amidohydrolase, acyl-CoA ligase), S-malonyltransferase, acyl-CoA carboxylase, glycosyltransferase, and agmatinase are located within or adjacent to the core PKS genes in the cluster. nih.govresearchgate.netresearchgate.net

Comparative genomic studies have shown that while the PBGC is present in S. azurea, it is absent in other Saccharomonospora species like S. cyanea, S. galuca, and S. viridis. nih.gov However, in silico searches have identified silent this compound biosynthetic gene clusters in other species within the family Pseudonocardiaceae, suggesting potential for this compound production in these organisms under different conditions. nih.gov The MIBiG database lists the this compound biosynthetic gene cluster from Saccharomonospora azurea SZMC 14600 with accession number BGC0001447, noting its status as active but with questionable quality and unknown completeness. u-tokyo.ac.jpsecondarymetabolites.org

Genetic Engineering Approaches for this compound Yield Enhancement and Pathway Modification

Genetic engineering approaches can be applied to enhance this compound yield and modify its biosynthetic pathway. Understanding the genetic factors controlling the yield and quality of secondary metabolites is crucial for targeted strain improvement. nih.gov Transcriptomic analysis comparing high- and low-primycin producing strains of S. azurea has identified differentially expressed genes (DEGs) related to fatty acid synthesis, self-resistance, and regulation of secondary metabolism, which could serve as targets for optimization. nih.govnih.gov

Modifying the availability of precursor molecules can also impact this compound production. Studies have shown that the addition of certain fatty acids, such as palmitic acid, to the fermentation medium can significantly promote this compound synthesis, potentially by influencing the availability of precursors like malonyl-CoA and acetyl-CoA. researchgate.netresearchgate.net Genetic manipulation of genes involved in fatty acid synthesis or precursor supply could be a strategy for yield enhancement. researchgate.net

While the concept of producing novel "hybrid" antibiotics by transferring biosynthetic genes between strains exists, its success depends on the substrate specificities of the enzymes involved. nih.gov Genetic engineering of modular PKS pathways, like the one for this compound, offers the potential to create structural analogs by modifying modules or domains, although specific examples for this compound modification through genetic engineering were not detailed in the provided context.

Regulation of this compound Biosynthesis

The regulation of this compound biosynthesis is a complex process, likely influenced by various factors including growth phase and environmental conditions. Bacterial secondary metabolism, including antibiotic production, typically begins in the stationary phase of growth (idiophase), often triggered by nutrient depletion or stress. scispace.com

Transcriptomic and proteomic analyses have provided insights into the regulatory mechanisms. Comparison of gene expression profiles between high- and low-primycin producer strains revealed differentially expressed genes related to regulation of secondary metabolism. nih.govnih.gov Proteomic studies during different fermentation stages have identified differentially expressed proteins that may be involved in enhancing this compound production. scispace.com For instance, a HicB protein (an antitoxin) and a nucleoside diphosphate (B83284) kinase (Ndk) regulator were found to be differentially expressed in parallel with enhanced this compound synthesis during the main fermentation phase. scispace.com This suggests that toxin-antitoxin systems and key metabolic regulators might play a role in the activation of secondary metabolism under stress conditions. scispace.com

The availability of fatty acid substrates in the fermentation medium has also been shown to influence this compound production, suggesting a level of regulation tied to nutrient availability and metabolism. researchgate.netresearchgate.net The exact molecular basis of this regulation requires further investigation. researchgate.net

Molecular Mechanisms of Primycin Action

Identification of Molecular Targets of Primycin (B1142422)

The primary molecular target of this compound is the bacterial cell membrane. nih.govakjournals.com Unlike many antibiotics that interfere with intracellular processes such as protein or cell wall synthesis, this compound exerts its antibacterial effect by directly interacting with and disrupting the integrity and function of the cell membrane. nih.govakjournals.comnih.gov This membrane-targeted action is a key characteristic, enabling it to be effective even against non-dividing, growth-arrested bacteria. nih.govakjournals.comakjournals.com

This compound's interaction with cellular components is centered on the plasma membrane's lipid constituents. nih.gov Research has specifically investigated its interaction with oleic acid, a key building block of lipid membranes, to understand its effects at a molecular level. nih.gov These studies reveal that this compound forms complexes with oleic acid, stabilized by hydrogen bonds. nih.gov This interaction is fundamental to its ability to alter membrane properties.

The antibiotic also significantly affects the transport of ions across the cell membrane. It has been shown to increase the permeability of human erythrocyte membranes to alkali cations and dramatically increase the electrical conductance of artificial lipid bilayers, indicating a direct impact on the membrane's barrier function. nih.gov This suggests that this compound modifies the physical structure of the lipid bilayer, leading to increased ion transport. The bactericidal action of this compound is predominantly influenced by membrane fluidity, as its effectiveness is significantly reduced at low temperatures which decrease fluidity. nih.govakjournals.comakjournals.com Furthermore, its effect does not appear to depend on active metabolic pathways, as its bactericidal activity is less influenced by protein synthesis inhibition. nih.govakjournals.com

Specific protein-based binding sites for this compound have not been identified in the manner of antibiotics that target enzymes or ribosomes. Instead, its affinity is directed towards the lipid components of the cell membrane. nih.gov Thermodynamic studies of the interaction between this compound and oleic acid have been conducted to characterize this affinity. nih.gov

The complex formation between this compound and oleic acid can be stabilized by either one or two hydrogen bonds. nih.gov Quantum chemical studies have validated that the formation of a single hydrogen bond is an entropy-driven process, while the formation of two hydrogen bonds is enthalpy-driven. nih.gov Although both interactions result in a similar Gibbs free enthalpy change at room temperature, the differences in enthalpy and entropy changes suggest a temperature-dependent interaction mechanism. nih.gov This highlights that this compound's "binding" is a physicochemical interaction with membrane lipids rather than a lock-and-key fit with a specific protein receptor.

Cellular Responses to this compound Exposure in Target Microorganisms

Exposure to this compound elicits significant and rapid responses in susceptible microorganisms, primarily stemming from its effects on the cell membrane. These responses include observable changes in cell structure and profound impacts on metabolic activity and growth.

A key physiological alteration induced by this compound is the disruption of the cell membrane potential. nih.govakjournals.comakjournals.com This depolarization of the membrane is a critical step in its bactericidal mechanism. In studies on human erythrocytes and artificial lipid membranes, this compound was shown to increase permeability to various monovalent cations. nih.gov

Below is an interactive data table summarizing the selectivity of this compound-induced permeability in different membrane systems.

| Membrane System | Cation Permeability Sequence (Highest to Lowest) | Reference |

| Human Erythrocytes | Cs⁺ > Rb⁺ ≈ K⁺ > Na⁺ | nih.gov |

| Phosphatidylserine Bilayer | Na⁺ > K⁺ > Rb⁺ > Cs⁺ | nih.gov |

You can sort and filter the data in this table.

This compound demonstrates potent bactericidal activity that is not strictly dependent on the metabolic state of the target microorganism. nih.govakjournals.com It is effective against both exponentially growing and growth-arrested cultures of Staphylococcus aureus. nih.govakjournals.comakjournals.com However, the kinetics of its bactericidal action are influenced by the physiological state of the bacteria.

The killing of bacteria is slower in growth-arrested cultures compared to actively dividing ones. nih.govakjournals.comakjournals.com This difference is likely due to increased membrane fluidity during the logarithmic growth phase, which facilitates the antibiotic's disruptive action. akjournals.com The bactericidal effect is significantly slowed by conditions that reduce membrane fluidity, such as low temperature, or by the uncoupling of the membrane potential. nih.govakjournals.com Conversely, the effect is less influenced by the inhibition of protein synthesis, confirming that its primary mechanism is independent of active metabolic processes. nih.govakjournals.comakjournals.com

The following table details the impact of different growth-arrest conditions on the bactericidal efficacy of this compound against S. aureus.

| Growth-Arrest Condition | Impact on this compound's Bactericidal Action | Reference |

| Stringent Response | Less influenced, bactericidal effect maintained | nih.govakjournals.com |

| Protein Synthesis Inhibition | Less influenced, bactericidal effect maintained | nih.govakjournals.com |

| Uncoupling of Membrane Potential | Predominantly slowed the bactericidal effect | nih.govakjournals.com |

| Low Temperature | Almost completely stopped the bactericidal effect | nih.govakjournals.comakjournals.com |

This interactive table allows for sorting and filtering of the presented data.

Downstream Signaling Pathways and Regulatory Networks Affected by this compound

The current body of research focuses heavily on this compound's direct interaction with the cell membrane, and as such, specific downstream signaling pathways and regulatory networks triggered by the antibiotic are not extensively elucidated. The primary mechanism of disrupting the membrane potential is a direct physical and chemical effect rather than an interaction that modulates a specific signaling cascade. nih.govakjournals.comakjournals.com

However, the depolarization of the cell membrane and the subsequent ionic imbalance are profound cellular stressors. Such events are known to trigger a variety of bacterial stress responses. While not specifically detailed for this compound in the available literature, these would likely involve pathways that respond to envelope stress and metabolic disruption. The fact that this compound's action is independent of the cell's metabolic activity suggests that it bypasses many of the typical regulatory networks that other antibiotics might trigger or rely upon for their efficacy. nih.govakjournals.com Further research is needed to map the specific transcriptional and proteomic responses of bacteria to this compound exposure to fully understand any secondary effects on cellular regulatory networks.

Antimicrobial Spectrum and Biological Efficacy Research Non Human/in Vitro Focus

In Vitro Antimicrobial Activity of Primycin (B1142422) Against Bacterial Strains

This compound exhibits a significant and selective spectrum of activity, primarily targeting Gram-positive bacteria. This section details the in vitro efficacy of this compound against various bacterial strains, including those with multidrug-resistant phenotypes.

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive bacteria. nih.govnih.gov Studies have consistently reported low Minimum Inhibitory Concentrations (MICs), indicating its high efficacy in inhibiting the growth of these microorganisms. nih.gov The bactericidal effect of this compound has been shown to be concentration-dependent. nih.gov

Research highlights this compound's effectiveness against clinically important pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus faecalis. nih.gov In one study, the MICs for 50 strains of Staphylococcus aureus, 77 strains of Staphylococcus epidermidis, and 76 strains of Streptococcus faecalis were found to be in the range of 0.12-0.5 µg/ml. nih.gov Furthermore, this compound is also active against Listeria monocytogenes and Bacillus subtilis. nih.gov

A significant aspect of this compound's antibacterial profile is its potent activity against multidrug-resistant (MDR) strains. It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with activity comparable or even slightly higher than mupirocin, a standard topical agent for MRSA. nih.gov Importantly, this compound also inhibits mupirocin-resistant strains. nih.gov The MIC90 values, which represent the concentration required to inhibit 90% of the isolates, were reported to be 0.06 µg/ml for staphylococci and 0.5-1 µg/ml for enterococci and streptococci, including multiresistant strains. nih.gov

The development of resistance to this compound appears to be slow. nih.gov Single-step mutation experiments did not yield spontaneous resistant mutants, and resistance development through serial passaging was very slow. nih.gov Interestingly, S. aureus strains that were passaged to show increased this compound MIC values also exhibited elevated MICs for vancomycin (B549263) and daptomycin (B549167), suggesting a potential correlation in resistance mechanisms. nih.gov

The activity of this compound can be influenced by the pH of the medium, with greater activity observed at a pH of 8 compared to pH 6 or 7.3 for the majority of strains tested. nih.gov

Table 1: In Vitro Efficacy of this compound Against Gram-Positive Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/ml) | MIC90 (µg/ml) |

|---|---|---|---|

| Staphylococcus aureus | 50 | 0.12-0.5 | 0.06 |

| Staphylococcus epidermidis | 77 | 0.12-0.5 | 0.06 |

| Streptococcus faecalis | 76 | 0.12-0.5 | 0.5-1 |

| Streptococci | Not Specified | Not Specified | 0.5-1 |

| Enterococci | Not Specified | Not Specified | 0.5-1 |

| P. acnes | Not Specified | Not Specified | 0.5-1 |

| Listeria monocytogenes | 1 | 0.12-0.5 | Not Specified |

In contrast to its potent activity against Gram-positive bacteria, this compound is largely ineffective against Gram-negative bacteria. nih.gov Research has shown that this compound has a Minimal Inhibitory Concentration (MIC) greater than 64 μg/ml against all tested Gram-negative isolates, indicating a lack of significant activity. nih.gov

In Vitro Antifungal Activity of this compound Against Fungal Species

This compound has demonstrated a broad spectrum of antifungal activity, although its efficacy varies among different fungal species. microbiologyresearch.orgnih.govamanote.com

The antibiotic has been shown to completely inhibit the growth of Candida albicans and Candida glabrata, with reported MIC values of 64 µg/ml and 32 µg/ml, respectively. microbiologyresearch.orgnih.govmicrobiologyresearch.org One study investigating the this compound complex and its components found varying MIC100 values against a clinical isolate of Candida albicans, with component A2 being the most potent at 2 µg/ml, followed by the this compound complex and component A1 at 32 µg/ml, and component C1 at 64 µg/ml. nih.gov This suggests that the biological activity of the this compound complex is highly dependent on the proportions of its constituents. nih.gov No this compound-resistant strains were detected among 13 human pathogenic Candida species and 74 other Candida albicans clinical isolates in one study. nih.gov

This compound is also highly effective against Paecilomyces variotii, with a low MIC of 2 µg/ml. microbiologyresearch.orgnih.govmicrobiologyresearch.org However, its activity against other filamentous fungi is limited. It has little effect on Aspergillus fumigatus, Aspergillus flavus, and Rhizopus oryzae, with MICs greater than 64 µg/ml. microbiologyresearch.orgnih.govmicrobiologyresearch.org While complete inhibition of A. fumigatus was not achieved within the tested concentration range, a concentration of 4 µg/ml of this compound did cause 50% growth inhibition. microbiologyresearch.org

Table 2: In Vitro Antifungal Activity of this compound

| Fungal Species | MIC (µg/ml) |

|---|---|

| Candida albicans | 32-64 |

| Candida glabrata | 32 |

| Paecilomyces variotii | 2 |

| Aspergillus fumigatus | >64 |

| Aspergillus flavus | >64 |

| Rhizopus oryzae | >64 |

Research on this compound's Activity Against Other Microbial Pathogens

Currently, there is a lack of available research on the in vitro activity of this compound against other microbial pathogens such as protozoa and viruses. The primary focus of existing studies has been on its antibacterial and antifungal properties.

In Vitro Synergistic and Antagonistic Interactions of this compound with Other Antimicrobial Agents

Research into the interactions of this compound with other antimicrobial agents has revealed potential for synergistic effects, particularly with certain statins against fungal pathogens. microbiologyresearch.orgnih.gov

Studies have investigated the in vitro interactions between this compound and various statins, including fluvastatin (B1673502), lovastatin, and simvastatin (B1681759). nih.gov When this compound was combined with these statins, both synergistic and additive effects were observed against certain fungi. microbiologyresearch.orgnih.govmicrobiologyresearch.org The combination of these drugs led to a higher degree of inhibition, allowing for a reduction in the concentrations of both this compound and the statin needed to completely block fungal growth. microbiologyresearch.orgnih.govmicrobiologyresearch.org

Specifically, the combination of this compound with fluvastatin enhanced the antifungal effect of fluvastatin. microbiologyresearch.org While some statins like atorvastatin (B1662188) and rosuvastatin (B1679574) had only a slight effect on the tested fungal isolates, and pravastatin (B1207561) was completely ineffective, the combinations with fluvastatin, lovastatin, and simvastatin showed promise. nih.govmicrobiologyresearch.org

There is currently no available information in the provided search results regarding antagonistic interactions of this compound with other antimicrobial agents.

Efficacy Studies of this compound in Non-Human Biological Systems

Information regarding the efficacy of this compound in non-human biological systems, such as in vivo animal models or plant models, is not available in the provided search results. The existing research primarily focuses on its in vitro antimicrobial activities.

Mechanisms of Microbial Resistance to Primycin

Target Modification as a Resistance Strategy Against Primycin (B1142422)

Target modification is a widely used resistance mechanism where alterations in the antibiotic's bacterial target reduce or abolish the drug's binding affinity. nih.govreactgroup.orgfrontiersin.orgsrce.hrumw.edu.plcrstoday.comnih.govmdpi.com This can occur through spontaneous mutations in the genes encoding the target protein, leading to structural changes in the binding site. crstoday.comnih.gov More extensive modifications might involve other genetic mechanisms, such as the exchange of DNA segments with related species. crstoday.com Examples include resistance to quinolones through mutations in DNA gyrase and topoisomerase IV, rifampicin (B610482) resistance via alterations in RNA polymerase, and penicillin resistance due to modifications in penicillin-binding proteins (PBPs). crstoday.comnih.gov

Given that this compound is thought to act on the bacterial cell membrane pte.hu, potential target modification mechanisms could involve alterations in membrane components or structures that this compound interacts with. Studies on Candida albicans have shown that the plasma membrane composition is important in this compound-induced processes, with an ergosterol-producing strain being more sensitive than an ergosterol-less mutant. researchgate.netd-nb.info this compound treatment induced enhanced membrane fluidity and altered plasma membrane dynamics in C. albicans. researchgate.netd-nb.info This suggests that modifications in membrane lipid composition or fluidity could potentially contribute to resistance.

Efflux Pump Systems Mediating this compound Resistance

Efflux pumps are bacterial membrane proteins that actively transport antibiotics out of the cell, thereby reducing their intracellular concentration below inhibitory levels. reactgroup.orgnih.govfrontiersin.orgsrce.hryoutube.comgoogle.comnih.govmdpi.com These pumps can be specific for certain antibiotics or have broad substrate specificity, contributing to multidrug resistance. nih.gov Efflux pumps are common mechanisms of both intrinsic and acquired resistance. nih.govfrontiersin.org

The involvement of efflux pumps in this compound resistance is a plausible mechanism, as it is a common strategy for bacteria to reduce the intracellular accumulation of antimicrobial agents. Some studies broadly mention efflux pumps as a resistance mechanism reactgroup.orgnih.govfrontiersin.orgsrce.hryoutube.comnih.govmdpi.com, and one source mentions antimicrobial compositions containing this compound and inhibitors of cellular efflux pumps of microbes, indirectly suggesting a potential role for efflux in resistance to this compound google.com. However, specific efflux pumps mediating this compound resistance have not been explicitly identified in the provided search results.

Regulatory Mechanisms Leading to this compound Resistance Development

Bacterial resistance can also be influenced by regulatory mechanisms that control the expression of genes involved in resistance. crstoday.com These can include regulatory genetic variations such as polymorphisms or insertions in DNA sequences encoding transcriptional regulators. mdpi.com Epigenetic modifications, such as DNA and rRNA methylation and the regulation of non-coding RNAs, have also been shown to play a role in antimicrobial resistance by controlling gene expression. frontiersin.org

While the provided context mentions regulatory mechanisms in the broader context of antibiotic resistance crstoday.commdpi.comfrontiersin.org, there is no specific information available on regulatory mechanisms directly leading to this compound resistance development in clinical pathogens. Research into the producer organism, Saccharomonospora azurea, indicates that genes related to the regulation of secondary metabolism and a gene encoding agmatinase, potentially involved in this compound biosynthesis or modification, were differentially expressed in strains with varying this compound production levels. nih.gov However, the link between these regulatory aspects and the development of resistance in target bacteria requires further investigation.

Genetic Determinants of this compound Resistance and Their Dissemination

Antibiotic resistance genes (ARGs) are genetic elements that confer resistance to antibiotics. These genes can be located on bacterial chromosomes or on mobile genetic elements such as plasmids, transposons, and integrons, which facilitate their horizontal transfer between bacteria. mdpi.comfrontiersin.orgnih.govmdpi.com Horizontal gene transfer (HGT) is a major driver of the dissemination of antibiotic resistance among bacterial populations. nih.govfrontiersin.orgnih.govmdpi.com

The genetic determinants specifically responsible for this compound resistance and their dissemination have not been detailed in the provided search results. While general mechanisms of ARG dissemination through HGT are well-established frontiersin.orgnih.govmdpi.com, specific studies on the mobile genetic elements or genetic platforms associated with this compound resistance genes are lacking in this context. One study mentions that spontaneous resistant mutants did not emerge readily and resistance development was slow by serial passaging in S. aureus nih.gov, which might suggest that high-frequency acquisition of resistance via mobile genetic elements is not a primary mechanism for this compound resistance in this organism, although this requires more comprehensive investigation.

Data Table: Summary of Potential this compound Resistance Mechanisms

| Resistance Mechanism Category | Potential Relevance to this compound | Specific Examples for this compound (from provided context) |

| Biochemical Mechanisms (Inactivation/Modification) | Possible, as with other antibiotics, but not specifically documented for this compound in the provided context. | No specific enzymes or modification pathways for this compound inactivation are mentioned. |

| Target Modification | Highly relevant, given this compound's proposed membrane target. Alterations in membrane composition or structure could affect binding. | Studies in C. albicans suggest membrane composition (ergosterol) and fluidity are important for this compound activity, implying modifications could confer resistance. researchgate.netd-nb.info |

| Efflux Pump Systems | Possible, as efflux is a common resistance mechanism. | Indirectly suggested by the mention of compositions containing this compound and efflux pump inhibitors google.com, but specific this compound efflux pumps are not identified. |

| Regulatory Mechanisms | Possible, as gene expression regulation can impact resistance. | No specific regulatory mechanisms for this compound resistance in clinical pathogens are detailed. Regulatory aspects in the producer organism are mentioned but not linked to resistance in targets. nih.gov |

| Genetic Determinants & Dissemination | Resistance genes and HGT are general mechanisms for resistance spread. | Specific genetic determinants and their dissemination routes for this compound resistance are not described in the provided context. Slow resistance development observed in S. aureus. nih.gov |

Structure Activity Relationship Sar Studies and Analogue Development of Primycin

Identification of Key Structural Moieties Essential for Primycin's Biological Activity

This compound (B1142422) is a large 36-membered marginolactone antibiotic. nih.govresearchgate.net Early studies on the constitution of this compound involved degradation experiments to understand its structural components. Hydrolysis of this compound with concentrated alkali yielded a long-chain polyhydroxylated amino-acid, along with other substances. rsc.org Further degradation of methylated this compound derivatives through ozonolysis provided fragments that helped in proposing a structure for the compound. rsc.orgrsc.org These studies identified the presence of a monoalkylated guanidine (B92328) group, multiple hydroxyl groups (estimated between 12 and 15), six C-methyl groups, two ethylenic linkages, and a D-arabinose unit. rsc.org

Rational Design and Synthesis of this compound Analogues and Derivatives

Rational design of this compound analogues and derivatives is guided by the understanding of its structure and mechanism of action. This involves making targeted modifications to the this compound scaffold to investigate the impact on biological activity and potentially improve properties like potency or spectrum of activity.

Chemical Modification Strategies for this compound Scaffolds

Chemical modification of complex natural products like this compound often involves targeting specific functional groups. Based on the structural features identified, potential modification sites on the this compound scaffold include the hydroxyl groups, ethylenic linkages, the guanidine group, and the arabinose unit. rsc.org Chemical reactions such as acetylation and esterification have been used in structural elucidation studies of this compound, demonstrating the potential for modifying hydroxyl groups. rsc.org Methylation has also been employed, leading to methylated urea (B33335) and guanidine derivatives. rsc.org These chemical transformations provide a basis for generating structural variations of the this compound core.

Semi-synthetic and Biosynthetic Approaches to this compound Derivatives

Semi-synthetic approaches involve using naturally produced this compound or its precursors as starting materials for chemical modifications. This leverages the complex biosynthetic machinery of the producing organism to build the core structure, with subsequent chemical steps introducing desired variations. Semi-synthesis is a common strategy for developing analogues of complex natural products. ebi.ac.uk

Biosynthetic approaches focus on manipulating the producing organism, Saccharomonospora azurea, to yield novel this compound derivatives. nih.gov this compound is synthesized via a modular type I polyketide synthase (PKS) pathway. nih.govresearchgate.net The PKS assembly line utilizes building blocks such as malonyl-CoA, methylmalonyl-CoA, and unusual extender units like n-butyl-, n-pentyl-, or n-hexylmalonyl-CoA, which contribute to the variability in the R2 side chain of this compound molecules. researchgate.netresearchgate.net Genetic engineering of the this compound PKS gene cluster can potentially lead to the production of new analogues with altered structures. nih.gov For example, manipulating genes involved in the incorporation of different extender units or modifying enzymes like glycosyltransferase or agmatinase, which are involved in late-stage modifications, could yield novel this compound derivatives. nih.gov Studies on other polyketide antibiotics have shown that modifying PKS pathways can lead to the production of new derivatives with altered activities. researchgate.netmdpi.com

Evaluation of Biological Activities of this compound Analogues (in vitro/non-human focus)

The biological activities of this compound analogues are typically evaluated using in vitro assays against various microorganisms. These studies are crucial for understanding how structural changes affect antimicrobial potency and spectrum.

In vitro studies with this compound have demonstrated potent activity against Gram-positive bacteria, including multiresistant strains like MRSA, and certain fungi like Candida albicans and Candida glabrata. nih.govresearchgate.net The minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) are determined to assess the potency of this compound and its analogues against different microbial species. nih.gov For example, this compound showed low MIC90 values against staphylococci and enterococci. nih.gov

While the focus here is on in vitro and non-human studies, it is noted that this compound's mechanism involves disrupting the cell membrane, a target that can be assessed in various model systems. researchgate.netmdpi.com Studies on membrane permeability using erythrocytes, for example, have been used to compare the effects of this compound with other membrane-acting antibiotics like gramicidin. google.com

Computational Chemistry and Modeling Approaches for this compound SAR Studies

Computational chemistry and modeling play an increasingly important role in SAR studies, allowing for the prediction of molecular properties, interactions, and potential biological activity. nih.govunifap.br

For this compound, computational approaches can be used to:

Analyze the 3D structure and conformational flexibility: Understanding the preferred conformations of this compound and its analogues is important for predicting how they might interact with biological targets like the cell membrane.

Predict physicochemical properties: Properties like lipophilicity, charge distribution, and hydrogen bonding potential can be calculated and correlated with observed biological activity.

Model interactions with the cell membrane: Computational methods such as molecular dynamics simulations can provide insights into how this compound interacts with lipid bilayers and membrane proteins, potentially explaining its membrane-disrupting activity. nih.govmdpi.comresearchgate.net

Perform quantitative structure-activity relationship (QSAR) analysis: If sufficient data on the biological activity of a series of this compound analogues are available, QSAR models can be built to identify mathematical relationships between structural descriptors and activity. wikipedia.orgnih.govnih.gov This can help predict the activity of new, unsynthesized analogues.

Guide the design of new analogues: Computational modeling can assist in the rational design of new this compound derivatives by predicting the potential impact of specific structural modifications on activity and properties before synthesis is undertaken. cresset-group.com

While specific detailed computational studies solely focused on this compound's SAR were not extensively detailed in the provided snippets beyond its interaction with the membrane, the general principles of computational chemistry applied to SAR studies of complex molecules are highly relevant. nih.govunifap.brmdpi.comresearchgate.netcresset-group.com These methods can help to elucidate the molecular basis of this compound's activity and guide the development of improved analogues.

Advanced Research Methodologies in Primycin Study

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Primycin (B1142422) Research

Omics technologies provide a holistic view of the biological processes underlying this compound production and activity by examining the entire complement of genes, proteins, and metabolites. nih.govomu.edu.trnih.govmdpi.com

Genomics: Genomic studies have been fundamental in elucidating the genetic blueprint for this compound biosynthesis. The producing organism, Saccharomonospora azurea, possesses a large, modular Type I polyketide synthase (PKS) gene cluster responsible for assembling the this compound backbone. researchgate.netresearchgate.net Through genome mining and comparative genomics, researchers have identified the this compound biosynthetic gene cluster (PBGC) and compared high- and low-producing strains to pinpoint genetic determinants of yield. researchgate.net For instance, analysis of the S. azurea SZMC 14600 strain's PBGC revealed 28 clustered genes, including the core Type I PKS sequences. nih.gov The predicted PKS model comprises a loading module and 18 extender modules, which aligns with the chemical structure of the this compound molecule. researchgate.net

Proteomics: Proteomics offers a window into the functional machinery of the cell, revealing changes in protein expression associated with this compound production. nih.govnih.govresearchgate.netmdpi.commdpi.com Comparative proteomic studies, often utilizing 2D-PAGE and mass spectrometry, have been conducted on S. azurea during different fermentation stages. nih.gov These analyses have identified differentially expressed proteins (DEPs) between pre-fermentation and main-fermentation stages, providing insights into the molecular mechanisms that govern efficient antibiotic production. For example, studies have identified proteins such as the HicB antitoxin and nucleoside diphosphate (B83284) kinase regulator (Ndk) as being differentially expressed, suggesting their roles in the fermentation process. nih.gov

Metabolomics: Metabolomics systematically studies the small molecule profiles (metabolites) within an organism. nih.gov In this compound research, LC-MS-based metabolomics is used to track the production of this compound and its precursors during fermentation. researchgate.net By analyzing the metabolic fingerprints of S. azurea under different culture conditions, such as supplementation with various fatty acid substrates, researchers can optimize fermentation media to enhance this compound yield. researchgate.net This approach helps in understanding the metabolic pathways that directly contribute to the biosynthesis of the antibiotic. nih.gov

| Omics Discipline | Key Applications in this compound Research | Examples of Findings |

|---|---|---|

| Genomics | Identification and characterization of the this compound biosynthetic gene cluster (PBGC). researchgate.net Comparative genomics of high- vs. low-producing strains. researchgate.net | The PBGC in S. azurea contains a large, modular Type I PKS. researchgate.net Specific genes outside the core PKS may influence production levels. researchgate.net |

| Proteomics | Analysis of differentially expressed proteins during fermentation. nih.gov Identification of proteins related to yield and cellular stress responses. nih.govresearchgate.net | Identified key proteins like HicB antitoxin and Ndk regulator involved in the fermentation process. nih.gov |

| Metabolomics | Optimization of fermentation conditions by analyzing metabolic profiles. researchgate.netnih.gov Tracking precursor and product concentrations. researchgate.net | Revealed the impact of fatty acid substrates on the yield of this compound. researchgate.net |

Advanced Spectroscopic and Imaging Techniques for this compound-Target Interactions

Understanding how this compound interacts with its molecular targets is crucial for elucidating its mechanism of action. Advanced spectroscopic and imaging techniques provide atomic-level details of these interactions and visualize the compound's localization within cells. iipseries.orgdatanose.nlresearchgate.net

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of macrolide antibiotics and their interactions with biological receptors like the ribosome. mdpi.commdpi.com Techniques such as Saturation Transfer Difference (STD) NMR and Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) can identify the binding epitopes of this compound and determine its conformation when bound to its target. mdpi.com Mass spectrometry is another critical tool, not only for identifying this compound and its derivatives but also for studying its interactions with target proteins through methods like hydrogen-deuterium exchange mass spectrometry (HDX-MS).

Imaging Techniques: Fluorescence microscopy allows for the visualization of this compound's subcellular localization. nih.govnih.gov By tagging this compound with a fluorescent probe, its distribution within bacterial or eukaryotic cells can be tracked in real-time. musc.edu Super-resolution microscopy techniques, such as single-molecule localization microscopy (SMLM), can overcome the diffraction limit of light, offering unprecedented detail of where and how this compound accumulates within a cell and interacts with specific structures. researchgate.net

| Technique | Application | Information Gained |

|---|---|---|

| NMR Spectroscopy (e.g., STD, trNOESY) | Studying this compound-ribosome interactions. mdpi.com | Binding site details, conformational changes upon binding. mdpi.com |

| Mass Spectrometry | Characterizing this compound-protein complexes. | Stoichiometry and dynamics of the interaction. |

| Fluorescence Microscopy | Visualizing the subcellular localization of this compound. nih.govmusc.edu | Cellular uptake and distribution patterns. |

| Super-Resolution Microscopy (e.g., SMLM) | High-resolution imaging of this compound within cellular compartments. researchgate.net | Precise localization at the nanoscale. |

High-Throughput Screening Approaches for this compound Activity and Derivative Evaluation

High-throughput screening (HTS) is essential for discovering novel bioactive compounds and for evaluating large libraries of derivatives to identify candidates with improved properties. nih.govnih.gov

In the context of this compound, HTS assays can be designed to rapidly assess the antimicrobial activity of newly generated derivatives against a panel of pathogenic bacteria. drugtargetreview.comspherebio.com These assays are typically performed in microplate format, allowing for the simultaneous testing of thousands of compounds. researchgate.net Parameters such as the minimum inhibitory concentration (MIC) can be determined to quantify the potency of each derivative. Furthermore, HTS can be employed to evaluate other properties, such as cytotoxicity against mammalian cell lines, to assess the selectivity of the compounds. nih.govnih.gov The data generated from HTS campaigns are crucial for establishing structure-activity relationships (SAR) and guiding the optimization of this compound's chemical scaffold. researchgate.net

Bioinformatic and Chemoinformatic Tools in this compound Research

Bioinformatic and chemoinformatic tools are indispensable for managing and interpreting the vast datasets generated in modern this compound research. imtm.czresearchgate.net

Bioinformatics: Bioinformatic platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are widely used for genome mining to identify biosynthetic gene clusters (BGCs) for natural products like this compound. researchgate.netfloraandfona.org.innih.govjmicrobiol.or.kr These tools can predict the core chemical structure of the metabolite based on the genetic sequence of the BGC. nih.gov By analyzing the genomes of various actinomycetes, researchers can search for silent or uncharacterized this compound-like BGCs, potentially leading to the discovery of new structural variants. nih.govresearchgate.netsecondarymetabolites.orgyoutube.com For example, targeted genome mining based on the characterized S. azurea PBGC has revealed potential this compound-producing gene clusters in other species within the Pseudonocardiaceae family. nih.gov

Chemoinformatics: Chemoinformatics involves the use of computational methods to analyze chemical data. imtm.cz These tools are used to build libraries of virtual this compound derivatives and predict their physicochemical properties and biological activities (a process known as virtual screening). Machine learning algorithms can be trained on HTS data to develop predictive models that can prioritize which derivatives to synthesize and test, thereby accelerating the drug discovery process. researchgate.netresearchgate.net

| Discipline | Tool/Approach | Application in this compound Research |

|---|---|---|

| Bioinformatics | antiSMASH, BiG-SCAPE floraandfona.org.insecondarymetabolites.org | Identification and annotation of the this compound biosynthetic gene cluster. researchgate.net Discovery of novel, related BGCs in other organisms. nih.gov |

| Chemoinformatics | Virtual Screening, Machine Learning researchgate.netimtm.cz | Design of this compound derivatives with potentially improved properties. Prediction of structure-activity relationships. researchgate.net |

Ecological and Environmental Aspects of Primycin

Distribution and Role of Primycin-Producing Microorganisms in Natural Environments

This compound (B1142422) is a secondary metabolite produced by the bacterium Saccharopolyspora primycinolaci. The genus Saccharopolyspora belongs to the actinomycetes, a group of Gram-positive bacteria renowned for their ability to produce a wide array of bioactive compounds, including many clinically important antibiotics.

Members of the genus Saccharopolyspora are widely distributed in various natural habitats. They are commonly found in terrestrial soils, where they play a significant role in the decomposition of organic matter. nih.gov Their presence is not limited to terrestrial environments; species of Saccharopolyspora have also been isolated from marine environments, including seawater and sediments, with many exhibiting halophilic (salt-loving) or halotolerant (salt-tolerant) characteristics. nih.gov

In their natural habitats, Saccharopolyspora species are engaged in complex interactions with other microorganisms. The production of secondary metabolites, such as antibiotics, is a key mechanism through which these bacteria compete for resources and inhibit the growth of competing organisms. nih.gov This antimicrobial activity helps shape the structure and dynamics of microbial communities in their vicinity. For instance, a marine isolate, Saccharopolyspora sp. NFXS83, has been shown to produce diffusible secondary metabolites capable of inhibiting the growth of the pathogenic bacterium Staphylococcus aureus. nih.gov

Furthermore, some Saccharopolyspora species have been observed to form beneficial relationships with other organisms. For example, the marine strain NFXS83 was found to promote the growth of the microalga Phaeodactylum tricornutum. nih.gov This suggests that the ecological role of these bacteria extends beyond competition to encompass mutualistic interactions. The production of various extracellular enzymes by Saccharopolyspora also contributes to nutrient cycling in their respective ecosystems. nih.gov

Environmental Fate and Persistence of this compound

The persistence of an antibiotic in the environment is influenced by several factors, including its chemical structure, susceptibility to degradation processes, and interaction with environmental matrices like soil and water. Macrolide antibiotics can enter the environment through various pathways, including the disposal of unused medicines and the excretion from humans and animals undergoing treatment.

Biodegradation:

Microbial degradation is a key process in the removal of antibiotics from the environment. Studies on other macrolide antibiotics, such as erythromycin, have shown that they can be biodegraded by soil microorganisms. nih.gov The rate of degradation can be influenced by the history of exposure of the microbial community to the antibiotic. Soils with a history of exposure to macrolides have demonstrated an accelerated degradation of these compounds, suggesting an adaptation of the microbial community to utilize them as a substrate. nih.gov While specific enzymes responsible for this compound degradation have not been identified, the general capacity of soil and aquatic microbiota to degrade complex organic molecules suggests that this compound is also likely susceptible to biodegradation.

Abiotic Degradation:

In addition to microbial action, abiotic processes such as hydrolysis and photolysis can contribute to the degradation of antibiotics. The stability of polyene macrolide antibiotics, a class to which this compound may be related due to its polyene structure, is known to be affected by factors like light and pH. researchgate.net

Sorption:

The extent to which this compound persists and moves in the environment is also dependent on its tendency to adsorb to soil particles and sediments. Adsorption can reduce the bioavailability of the antibiotic for microbial degradation and transport in water. Macrolide antibiotics have been shown to adsorb to microplastics in aquatic environments, which could act as a vector for their transport. mdpi.com

Without specific data for this compound, a precise determination of its environmental half-life and persistence is not possible. However, the available information on related compounds suggests that a combination of biotic and abiotic factors will govern its fate in the environment.

| Antibiotic | Initial Concentration (mg/kg) | Dissipation in Previously Exposed Soil | Primary Degradation Mechanism |

|---|---|---|---|

| Erythromycin | 0.1 - 10 | Significantly more rapid | Biodegradation (Mineralization) |

| Clarithromycin | 0.1 - 10 | Significantly more rapid | Biodegradation (Mineralization) |

| Azithromycin | 10 | Significantly more rapid | Biotransformation |

Contribution of this compound to Microbial Community Dynamics

The introduction of a potent antibiotic like this compound into a microbial community can be expected to have a significant impact on its structure and function. As a secondary metabolite, the primary role of this compound in its natural setting is likely to be mediating interactions between the producing organism, Saccharopolyspora primycinolaci, and other microorganisms.

Inhibition of Competing Microorganisms:

The most direct effect of this compound on microbial communities is the inhibition of susceptible bacteria. By suppressing the growth of competitors, Saccharopolyspora primycinolaci can secure access to limited resources. This selective pressure can lead to a shift in the microbial community composition, favoring resistant organisms. The production of a variety of secondary metabolites by Saccharopolyspora species suggests a complex interplay of chemical communication and warfare in their natural environments. researchgate.net

Sub-inhibitory Effects:

At concentrations below those that cause cell death (sub-inhibitory concentrations), antibiotics can have more subtle but still significant effects on microbial communities. These can include alterations in gene expression, metabolism, and behavior. While there is no specific data for this compound, studies on other antibiotics have shown that even at low concentrations, they can influence the composition of microbial communities. frontiersin.org In some cases, certain bacteria may even be capable of utilizing antibiotics as a carbon source for growth, although this appears to be limited to a subset of compounds. frontiersin.org

Induction of Resistance:

A major ecological and clinical concern with the environmental presence of antibiotics is the potential for the development and spread of antibiotic resistance. The selective pressure exerted by this compound, even at low environmental concentrations, could favor the survival and proliferation of bacteria carrying resistance genes.

| Effect | Description | Potential Consequence for the Community |

|---|---|---|

| Inhibition of Susceptible Species | Direct killing or growth inhibition of non-resistant microorganisms. | Shift in species composition and reduction in microbial diversity. |

| Selection for Resistant Species | Survival and proliferation of microorganisms that are naturally resistant or have acquired resistance mechanisms. | Increase in the prevalence of antibiotic-resistant bacteria. |

| Alteration of Microbial Functions | Changes in metabolic pathways, enzyme activities, and nutrient cycling processes within the community. | Impacts on ecosystem functions such as decomposition and nutrient turnover. |

| Disruption of Symbiotic Relationships | Negative effects on beneficial interactions between microorganisms or between microbes and higher organisms. | Potential harm to host health and ecosystem stability. |

Future Directions and Emerging Areas in Primycin Research

Exploration of Novel Biological Activities of Primycin (B1142422) (Non-Antimicrobial, e.g., immunomodulatory, anti-cancer in research models)

Research is exploring non-antimicrobial facets of this compound's activity. Studies have investigated the interaction of this compound with cell membranes, which is a key aspect of its mechanism of action and could potentially underpin other biological effects. researchgate.netmdpi.com While this compound's primary mechanism involves the disorganization of cell membranes, similar to other guanidino marginolactone antibiotics, this membrane interaction might be relevant to other cellular processes. researchgate.net

Some research indicates that this compound-sulfate treatment in a 3D human hepatic model system, even at non-toxic concentrations, affected gene expression, up-regulating inflammatory cytokines and chemokines. researchgate.net This suggests a potential for immunomodulatory effects, although further research is needed to fully understand these interactions and their implications. researchgate.net The immunomodulatory effects of other macrolide antibiotics, such as nystatin, have been demonstrated, providing a precedent for exploring similar activities in this compound. biorxiv.org

The potential anti-cancer activity of this compound is another area of interest, although research in this specific area appears to be in early stages or indirect. Studies on other macrolide antibiotics, like carrimycin, have shown anti-tumor effects in hepatocellular carcinoma models, suggesting that the macrolide structure can possess such activities. nih.gov While direct research on this compound as an anti-cancer agent in research models was not prominently found in the search results, the investigation of its effects on gene expression, including the up-regulation of certain interleukins, could potentially link to pathways relevant in cancer biology. researchgate.net Apoptosis induction is a significant mechanism in cancer treatments, and research into novel molecules that can induce programmed cell death is ongoing. researchgate.net

Strategies to Overcome this compound Resistance in Research Settings

While spontaneous resistance to this compound has been reported as slow to emerge in laboratory settings, the increasing prevalence of antibiotic resistance necessitates research into strategies to overcome potential resistance mechanisms. nih.gov this compound is highly effective against prevalent multiresistant Gram-positive strains, including MRSA, and resistance development has been observed to be very slow by serial passaging in Staphylococcus aureus. nih.gov Passaged S. aureus strains with increased this compound MIC values also exhibited elevated vancomycin (B549263) and daptomycin (B549167) MIC values, which could be related to the development of a vancomycin-intermediate phenotype. nih.gov

Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. General mechanisms of bacterial resistance to antibiotics include enzymatic degradation, target site modification, reduced membrane permeability, and active efflux pumps. frontiersin.orgmdpi.comfrontiersin.org Although this compound's membrane-targeting mechanism is distinct, bacteria could potentially develop resistance through alterations in membrane composition or efflux systems. researchgate.netmdpi.comfrontiersin.orgmdpi.com

Strategies to overcome antibiotic resistance in general research include exploring novel antimicrobial agents, targeting metabolic or virulence factors, using host-adapted screening, biotransformation, and employing machine learning approaches. mdpi.com Combinatorial screening of existing drugs to enhance synergistic effects is also a strategy. mdpi.com For this compound, research could focus on identifying specific resistance mechanisms if they emerge and developing approaches to counteract them, potentially through combination therapies or modifications to the this compound structure. The observed synergistic effect of this compound-sulfate with vancomycin and statins against Gram-positive bacteria suggests the potential for combination strategies to enhance efficacy and potentially mitigate resistance development. researchgate.netmicrobiologyresearch.org

Integration of this compound Research with Synthetic Biology and Systems Biology

The integration of this compound research with synthetic biology and systems biology holds promise for optimizing its production and potentially developing novel this compound analogs. This compound is biosynthesized through a modular type I polyketide synthase pathway in Saccharomonospora azurea. researchgate.netresearchgate.netresearchgate.net Understanding and manipulating this biosynthetic pathway using synthetic biology tools could lead to improved yields or the creation of modified this compound structures with altered properties. dntb.gov.ua

Systems biology approaches, which involve the study of complex biological systems as a whole, can provide insights into the regulatory networks controlling this compound biosynthesis and the cellular response of the producing organism. nih.govnih.gov Transcriptomic analysis comparing high- and low-primycin producing strains of S. azurea has identified differentially expressed genes related to fatty acid synthesis, self-resistance, and regulation of secondary metabolism, offering potential targets for genetic engineering to enhance production. nih.govnih.gov

Genome mining and in silico analysis of biosynthetic gene clusters (BGCs) are valuable tools in synthetic biology for identifying potential for producing natural products like this compound. researchgate.net This approach can help uncover silent or underexplored BGCs in related organisms, potentially leading to the discovery of novel this compound-like compounds. researchgate.net Synthetic biology is increasingly being used to engineer microorganisms for the production of valuable compounds and to address challenges in various fields, including medicine and agriculture. stanford.edujcvi.orgfrontiersin.org

Unexplored Biosynthetic Potential and Natural Product Discovery Related to this compound

The biosynthesis of this compound by Saccharomonospora azurea involves a complex polyketide synthase pathway. researchgate.netresearchgate.netresearchgate.net Research into the specific enzymes and mechanisms involved in this pathway can reveal unexplored biosynthetic potential. The incorporation of unusual extender units, such as butylmalonyl-CoA, into the this compound structure highlights the unique enzymatic machinery of the producing organism. researchgate.net

Comparative genomic analysis of different S. azurea strains has shown variations in this compound production capacity, indicating genetic factors influencing biosynthesis. nih.govnih.gov Identifying and characterizing the genes responsible for these differences can provide targets for metabolic engineering to enhance this compound yield. nih.govnih.gov

Furthermore, exploring related actinomycete strains, particularly within the family Pseudonocardiaceae, using genome mining techniques can lead to the discovery of novel this compound analogs or related natural products with potentially different biological activities. researchgate.netmdpi.com The study of thermophilic bacteria from extreme environments, such as hot springs, has also been highlighted as a promising avenue for discovering novel antimicrobial compounds, including those from Saccharomonospora species. mdpi.com

Opportunities for this compound in Agricultural or Veterinary Applications (Non-human focus)

Given this compound's potent activity against Gram-positive bacteria, including multidrug-resistant strains, there are potential opportunities for its application in agricultural and veterinary settings, focusing on non-human animal health. nih.govnih.govnih.govnih.gov The re-evaluation of this compound's in vitro activity against prevalent multiresistant bacteria included isolates relevant to veterinary medicine. nih.gov

Research has explored the use of this compound-containing compositions in veterinary applications. google.com The challenges of antimicrobial resistance are significant in both human and veterinary medicine, and there is a need for new or improved veterinary products that can reduce the reliance on traditional antibiotics in food-producing animals. mdpi.comidrc-crdi.ca

While specific detailed research findings on this compound's widespread use or efficacy in agricultural or veterinary applications (beyond its general antimicrobial activity against relevant pathogens) were not extensively detailed in the provided search results, the potential exists due to its spectrum of activity and observed slow resistance development. nih.gov Further research in this area could involve evaluating its efficacy against specific animal pathogens, investigating appropriate formulations for veterinary use, and assessing its environmental impact.

Compound Table

| Compound Name | PubChem CID |

| This compound | 6446787 |

| This compound sulfate (B86663) | 118984400 |

Interactive Data Tables

While specific quantitative data suitable for interactive tables across the diverse future research areas were not consistently available in the search snippets, the following illustrates the type of data that could be presented if detailed experimental results were provided:

Table 1: this compound Production by Saccharomonospora azurea Strains

| S. azurea Strain | This compound Production (mg/L) |

| SZMC 14600 | 1173 ± 66.22 |

| DSM 44631 | 168 ± 9.35 |

Note: This table is based on data from a comparative study of this compound production by different S. azurea strains. nih.gov

Table 2: Minimal Inhibitory Concentrations (MIC) of this compound Against Gram-Positive Isolates

| Bacterial Species | MIC90 (µg/ml) |

| Staphylococci | 0.06 |

| Enterococci | 0.5-1 |

| Streptococci | 0.5-1 |

| P. acnes | 0.5-1 |

Note: This table is based on data from a re-evaluation of this compound's in vitro activity. nih.gov

Q & A

Basic Research Questions

Q. How should researchers design experiments to compare Primycin production between microbial strains?

- Methodological Answer :

- Experimental Design : Use controlled fermentation conditions (e.g., pH, temperature, nutrient media) to standardize growth environments. Track this compound concentrations daily using HPLC or spectrophotometry.

- Variables : Include strain type (e.g., Saccharomonospora azurea SZMC14600 vs. DSM 44631), fermentation duration (3–7 days), and triplicate sampling to assess reproducibility.

- Data Analysis : Apply ANOVA or t-tests to compare mean concentrations between strains. For example, SZMC14600 showed a peak of 1,261.06 ± 15.54 mg/L by Day 7, while DSM 44631 plateaued at ~210 mg/L .

- Key Considerations : Document culture conditions meticulously to enable replication (e.g., media composition, aeration rates) .

Q. What statistical approaches are recommended for analyzing strain-specific this compound yield discrepancies?

- Methodological Answer :

- Identify Outliers : Use Grubbs' test to detect anomalies in daily measurements (e.g., DSM 44631’s Day 3: 190.36 ± 14.16 mg/L vs. Day 5: 197.66 ± 3.41 mg/L ) .

- Longitudinal Analysis : Fit growth curves (e.g., logistic models) to compare production kinetics. SZMC14600 exhibits exponential growth until Day 5, while DSM 44631 shows minimal variation.

- Reporting : Include confidence intervals and p-values to highlight significance. For instance, the 44.37 mg/L standard deviation in SZMC14600’s Day 6 data suggests biological variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported antimicrobial efficacy across studies?

- Methodological Answer :

- Meta-Analysis Framework : Systematically aggregate data from preclinical studies, noting variables like pathogen type (e.g., gram-positive vs. gram-negative bacteria), dosage, and assay methods (broth microdilution vs. disk diffusion).

- Sensitivity Analysis : Test if efficacy differences stem from strain selection (e.g., SZMC14600’s higher yield may correlate with enhanced bioactivity) or methodological inconsistencies .

- Validation : Replicate disputed experiments using standardized protocols (NIH guidelines) and report raw data in supplementary materials .

Q. What strategies integrate multi-omics data to elucidate this compound’s biosynthesis pathways?

- Methodological Answer :

- Genomic Sequencing : Identify biosynthetic gene clusters (BGCs) in high-yield strains like SZMC14600 using tools like antiSMASH.

- Transcriptomics : Compare RNA-seq data across fermentation phases to pinpoint upregulated genes during peak production (Days 5–7) .

- Metabolomics : Map intermediate metabolites via LC-MS to trace pathway flux. For example, correlate acetyl-CoA levels with this compound titers.

- Data Integration : Use platforms like KEGG or STRING to overlay omics datasets and propose regulatory networks .

Q. How should literature reviews on this compound’s mechanism of action balance primary and secondary sources?

- Methodological Answer :

- Source Prioritization : Focus on primary studies detailing in vitro MIC assays or in vivo infection models (e.g., murine sepsis). Cross-reference patents (e.g., Patent 42/2015 for pathogen-specific applications) .

- Critical Appraisal : Use PICO (Population, Intervention, Comparison, Outcome) to evaluate study rigor. For example, assess if cell-line toxicity data are reported alongside efficacy .

- Gap Identification : Flag understudied areas (e.g., resistance mechanisms) for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.